5,7-二溴-2,3-二氢苯并呋喃

描述

Synthesis Analysis

The synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran and its analogs typically involves sequential C-H functionalization reactions. For instance, an enantioselective synthesis was achieved through a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization, further diversified via palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization (Hengbin Wang et al., 2013). Another study demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes (H. Senboku et al., 2011).

Molecular Structure Analysis

Molecular structure and optical properties of 5,7-Dibromo-2,3-dihydrobenzofuran derivatives have been explored, revealing insights into their electronic and spatial configurations. X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-Vis have been pivotal in determining the structures and understanding the substituent effects on the core structure (Zhen-Ju Jiang et al., 2012).

Chemical Reactions and Properties

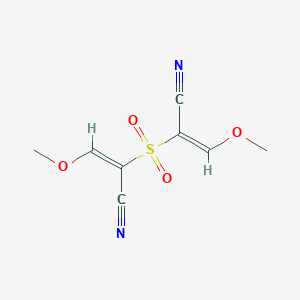

5,7-Dibromo-2,3-dihydrobenzofuran participates in various chemical reactions, including regioselective C-C bond formation reactions, which serve as a gateway to synthesize multiply substituted benzofurans. Techniques such as Pd-catalyzed Sonogashira and Negishi cross-coupling have been employed, showing perfect regioselectivity and high yields (T. Bach et al., 2003).

科学研究应用

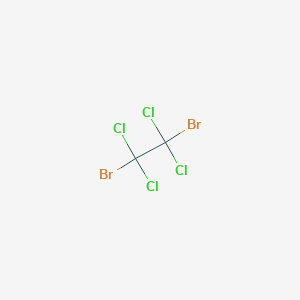

碱诱导的反式和顺式消除动力学研究:这项研究考察了类似5,7-二溴-2,3-二氢苯并呋喃在不同碱溶剂体系中的反应。重点关注这些化合物中的反式和顺式消除过程,这对于理解它们在各种化学环境中的行为至关重要(Baciocchi, Sebastiani, & Ruzziconi, 1979)。

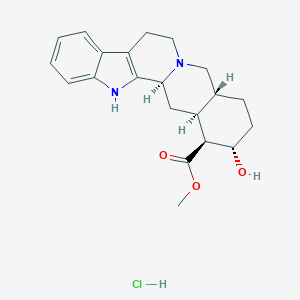

基于生物催化的2,3-二氢苯并呋喃基骨架合成策略:本文报道了一种用于构建立体化学丰富的2,3-二氢苯并呋喃的生物催化策略。这对于开发高效、对映选择性合成这些化合物的方法具有重要意义,这些化合物是许多生物活性分子中的关键药用基团(Vargas, Khade, Zhang, & Fasan, 2019)。

2,3-二氢苯并呋喃-3-乙酸的电化学合成:这项研究提出了一种新颖的电化学方法,用于合成2,3-二氢苯并呋喃-3-乙酸,展示了电化学方法在合成与5,7-二溴-2,3-二氢苯并呋喃相关化合物方面的潜力(Senboku, Michinishi, & Hara, 2011)。

致幻苯乙胺的2,3-二氢苯并呋喃类似物:这项研究探讨了致幻苯乙胺的2,3-二氢苯并呋喃类似物的合成和评价。它提供了关于这些化合物的药理特性的见解,这对于理解类似结构如5,7-二溴-2,3-二氢苯并呋喃的应用可能是相关的(Nichols et al., 1991)。

含有2,3-二氢苯并呋喃骨架的天然产物合成:本综述涵盖了含有2,3-二氢苯并呋喃骨架的天然产物的合成,为这类化合物所采用的合成策略提供了全面的见解(Chen, Pitchakuntla, & Jia, 2019)。

未来方向

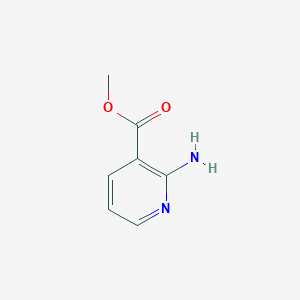

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . Therefore, future research may focus on the development of new therapeutic agents based on the benzofuran scaffold.

属性

IUPAC Name |

5,7-dibromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJUJHJJZMVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381284 | |

| Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-2,3-dihydrobenzofuran | |

CAS RN |

123266-59-1 | |

| Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)